molecular formula C10H10F2O B12518301 3-Fluorotricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl fluoride CAS No. 658074-23-8

3-Fluorotricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl fluoride

Cat. No.: B12518301
CAS No.: 658074-23-8
M. Wt: 184.18 g/mol
InChI Key: QNYQOPAJCCLISK-UHFFFAOYSA-N
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Description

3-Fluorotricyclo[4210~2,5~]non-7-ene-3-carbonyl fluoride is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorotricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl fluoride typically involves multiple steps, starting from simpler precursors. One common method involves the fluorination of tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride using a fluorinating agent such as hydrogen fluoride or a fluorine-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the reactivity of fluorinating agents.

Chemical Reactions Analysis

Types of Reactions

3-Fluorotricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Addition Reactions: The double bond in the tricyclic structure can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

3-Fluorotricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl fluoride has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

    Medicinal Chemistry: Researchers are exploring its potential as a precursor for the synthesis of biologically active compounds.

    Chemical Biology: It can be used in studies involving fluorinated analogs of natural products to understand their biological functions.

Mechanism of Action

The mechanism by which 3-Fluorotricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl fluoride exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the fluorine atom and the strained tricyclic structure, which makes it a versatile intermediate. In biological systems, fluorinated compounds often interact with enzymes and receptors differently than their non-fluorinated counterparts, leading to unique biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride
  • Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carboxylic acid
  • 3-Fluorotricyclo[4.2.1.0~2,5~]non-7-ene

Uniqueness

3-Fluorotricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl fluoride is unique due to the presence of both a fluorine atom and a carbonyl fluoride group in its structure. This combination imparts distinct reactivity and properties compared to its non-fluorinated analogs and other similar compounds. The fluorine atom enhances the compound’s stability and reactivity, making it valuable in various chemical transformations and applications.

Properties

CAS No.

658074-23-8

Molecular Formula

C10H10F2O

Molecular Weight

184.18 g/mol

IUPAC Name

3-fluorotricyclo[4.2.1.02,5]non-7-ene-3-carbonyl fluoride

InChI

InChI=1S/C10H10F2O/c11-9(13)10(12)4-7-5-1-2-6(3-5)8(7)10/h1-2,5-8H,3-4H2

InChI Key

QNYQOPAJCCLISK-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2CC3(C(=O)F)F

Origin of Product

United States

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